2,7-Dibromo-9-butyl-9H-carbazole
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Overview
Description
2,7-Dibromo-9-butyl-9H-carbazole is a halogenated heterocyclic compound belonging to the carbazole family. Carbazole derivatives are known for their extensive applications in organic electronics, optoelectronics, and materials science due to their excellent electron-donating abilities and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-quinones.
Reduction Products: Dihydrocarbazoles.
Scientific Research Applications
2,7-Dibromo-9-butyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer light-emitting diodes (PLEDs).
Photovoltaics: Employed in the synthesis of materials for organic photovoltaic cells (OPVs).
Materials Science: Utilized in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Electron Donor-Acceptor Interactions: The carbazole core acts as an electron donor, while the bromine atoms can participate in electron-acceptor interactions.
Photophysical Properties: The compound exhibits unique photophysical properties, making it suitable for optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9-Phenylcarbazole
Uniqueness
2,7-Dibromo-9-butyl-9H-carbazole is unique due to its butyl substitution at the 9-position, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of solution-processable materials for organic electronics .
Properties
CAS No. |
654675-88-4 |
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Molecular Formula |
C16H15Br2N |
Molecular Weight |
381.10 g/mol |
IUPAC Name |
2,7-dibromo-9-butylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-3-8-19-15-9-11(17)4-6-13(15)14-7-5-12(18)10-16(14)19/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
UXBOQDGADUITPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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